An In-depth Technical Guide to the Chemical Structure of Obtusifoliol
An In-depth Technical Guide to the Chemical Structure of Obtusifoliol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusifoliol is a tetracyclic triterpenoid alcohol that serves as a crucial metabolic intermediate in the biosynthesis of sterols in plants and fungi.[1] As a member of the sterol class of lipids, it is characterized by a C30 hydrocarbon skeleton. This guide provides a comprehensive overview of the chemical structure of obtusifoliol, including its detailed molecular architecture, physicochemical properties, and key biosynthetic pathways. Furthermore, it outlines detailed experimental protocols for its isolation, purification, and structural elucidation, and presents visual representations of its role in biochemical pathways.
Chemical Structure and Properties
Obtusifoliol possesses a complex stereochemistry that is critical to its biological function. Its systematic IUPAC name is (3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol. The core of the molecule is a cyclopenta[a]phenanthrene ring system, also known as the steroid nucleus.
Key structural features include:
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A hydroxyl group (-OH) at the C-3 position with a beta orientation.
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Two methyl groups at the C-4 and C-14 positions with alpha orientations.
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A double bond between C-8 and C-9.
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A complex side chain at the C-17 position, which includes a double bond between C-24 and C-28.
A 2D representation of the chemical structure of obtusifoliol is provided below.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for obtusifoliol.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₅₀O | [2] |
| Molecular Weight | 426.72 g/mol | [2] |
| IUPAC Name | (3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | [2] |
| CAS Number | 16910-32-0 | [2] |
| Appearance | Solid | [2] |
| 1H NMR (500 MHz, CDCl₃) | δ 4.93 (br p, J = 1.7 Hz, 1H, H28a), 4.67 (br s, 1H, H28b), 2.68 (t, J = 6.3 Hz, 1H, H24), 0.97 (s, 3H, H19), 0.74 (s, 3H, H18) | [3] |
| 13C NMR (125 MHz, CDCl₃) | δ 146.7 (C4), 140.8 (C8), 128.0 (C9), 114.4 (C28) | [3] |
Experimental Protocols
Isolation and Purification of Obtusifoliol from Euphorbia Latex
The following protocol is a representative method for the isolation and purification of obtusifoliol from the latex of Euphorbia species.[4][5]
1. Latex Collection and Extraction:
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Fresh latex is collected from the plant.
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The latex is immediately extracted with methanol at room temperature to prevent coagulation and enzymatic degradation of the constituents.
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The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
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Stationary Phase: Silica gel (60-120 mesh).
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Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent such as n-hexane.
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Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
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Elution: The column is eluted with a gradient of solvents with increasing polarity. A common gradient starts with n-hexane and gradually introduces ethyl acetate. For example:
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100% n-hexane
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n-hexane:ethyl acetate (95:5)
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n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (80:20)
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and so on, up to 100% ethyl acetate.
-
-
Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC).
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Identification: Fractions containing the compound of interest (obtusifoliol) are identified by comparing their Rf values with a known standard.
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Final Purification: The fractions containing pure obtusifoliol are combined and the solvent is evaporated to yield the purified compound.
Structural Elucidation by NMR and Mass Spectrometry
The definitive structure of isolated obtusifoliol is confirmed through a combination of spectroscopic techniques.[6][7]
1. Sample Preparation:
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A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), for NMR analysis.
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A separate, dilute solution in a volatile solvent like methanol or dichloromethane is prepared for mass spectrometry.
2. NMR Spectroscopy:
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1D NMR:
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¹H NMR: Provides information on the number and chemical environment of protons.
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¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
-
2D NMR:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS):
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GC Separation: The sample is injected into a gas chromatograph to separate it from any minor impurities. A common column used is a 5% phenyl methyl siloxane capillary column. The temperature program typically starts at a low temperature and is gradually increased to elute the compound.
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Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization is commonly used. The resulting mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the structure.
Biosynthesis and Biological Role
Obtusifoliol is a key intermediate in the post-squalene segment of the sterol biosynthesis pathway in plants and fungi.[3] The pathway begins with the cyclization of 2,3-oxidosqualene. In plants, this leads to cycloartenol, which is then converted through a series of enzymatic steps to obtusifoliol.
A critical step in the onward metabolism of obtusifoliol is its demethylation at the C-14 position, a reaction catalyzed by the enzyme sterol 14α-demethylase (CYP51).[8] This enzyme is a member of the cytochrome P450 superfamily. The removal of the 14α-methyl group is a crucial step for the formation of functional sterols, such as sitosterol and campesterol in plants, and ergosterol in fungi.
Recent evidence also suggests that obtusifoliol may not only be a metabolic intermediate but could also function as a signaling molecule in plants.[9][10] Studies have shown that the application of obtusifoliol can induce the expression of genes involved in its own metabolism, suggesting a feedback regulatory mechanism. Furthermore, radiolabeling experiments have demonstrated that obtusifoliol can be transported within the plant, a characteristic of signaling molecules.[9]
Conclusion
Obtusifoliol is a structurally complex and biologically significant sterol intermediate. A thorough understanding of its chemical structure, properties, and biosynthetic context is essential for researchers in natural product chemistry, plant biology, and mycology. The detailed experimental protocols provided in this guide offer a practical framework for the isolation and characterization of obtusifoliol, facilitating further research into its biological functions and potential applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. (+)-Obtusifoliol | C30H50O | CID 65252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. cbijournal.com [cbijournal.com]
- 5. Frontiers | Euphorbia species latex: A comprehensive review on phytochemistry and biological activities [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
